Receptor Binding Affinity Comparison: SB-328437 vs. DPC168 vs. YM-344031 vs. Emodin
Among widely used CCR3 antagonists, SB-328437 exhibits the highest receptor binding affinity (IC50 = 4.5 nM) [1], which is approximately 2.5-fold more potent than DPC168 (IC50 = 2.0 nM in binding assays; note lower values indicate higher potency) , approximately 1.5-fold more potent than YM-344031 (IC50 = 3.0 nM) [2], and over 6000-fold more potent than the natural product emodin (IC50 = 27.28 ± 1.71 μM) [3]. This 6,000-fold range in binding affinity across a single receptor target underscores the critical importance of compound selection based on assay sensitivity requirements and target engagement thresholds.
| Evidence Dimension | CCR3 receptor binding affinity (radioligand displacement assay) |
|---|---|
| Target Compound Data | SB-328437: IC50 = 4.5 nM |
| Comparator Or Baseline | DPC168: IC50 = 2.0 nM; YM-344031: IC50 = 3.0 nM; Emodin: IC50 = 27.28 μM |
| Quantified Difference | SB-328437 shows 6,062-fold higher potency than emodin (4.5 nM vs. 27,280 nM); comparable to DPC168 (2.0 nM) and YM-344031 (3.0 nM) |
| Conditions | Radioligand displacement using [125I]eotaxin binding to human CCR3-expressing cells or eosinophils |
Why This Matters
Binding affinity dictates the concentration required for receptor occupancy; low-nanomolar compounds enable sub-micromolar working concentrations in cellular assays, while micromolar agents may require impractically high doses that introduce off-target effects.
- [1] White JR, et al. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration. J Biol Chem. 2000;275(47):36626-36631. PMID: 10969084. View Source
- [2] Suzuki K, et al. In vitro and in vivo characterization of a novel CCR3 antagonist, YM-344031. Biochem Biophys Res Commun. 2006;339(4):1217-1223. PMID: 16343433. View Source
- [3] Chen Z, et al. Profiling CCR3 target pathways for discovering novel antagonists from natural products using label-free cell phenotypic assays. Int Immunopharmacol. 2023;124(Pt A):110892. PMID: 37748251. View Source
